[(2,6-Dichlorophenyl)methyl]diethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHQXZCTVXZXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2,6 Dichlorophenyl Methyl Diethylamine
Established Synthetic Pathways for [(2,6-Dichlorophenyl)methyl]diethylamine
Two principal and well-documented methods are applicable for the synthesis of this compound: N-alkylation of diethylamine (B46881) with a 2,6-dichlorobenzyl halide and reductive amination of 2,6-dichlorobenzaldehyde (B137635) with diethylamine.
The N-alkylation route is a direct approach where diethylamine acts as a nucleophile, displacing a halide from 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide. This reaction is a classic example of a nucleophilic aliphatic substitution. The reaction between diethylamine and benzyl (B1604629) bromide in various solvents has been studied, providing a foundational understanding of the kinetics and reaction conditions applicable to this synthesis rsc.org. The industrial production of many benzylamines relies on similar alkylation strategies, highlighting the robustness of this method wikipedia.org.
Alternatively, reductive amination offers a convergent approach, starting from 2,6-dichlorobenzaldehyde and diethylamine. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed, with borohydride (B1222165) exchange resin (BER) being an effective and convenient option for the synthesis of N,N-diethylbenzylamine with excellent yields koreascience.kr. This method is advantageous as it avoids the handling of potentially lachrymatory benzyl halides.
Table 1: Comparison of Established Synthetic Pathways for this compound
| Synthetic Pathway | Starting Materials | Key Intermediates | General Reaction Conditions |
|---|---|---|---|
| N-Alkylation | 2,6-Dichlorobenzyl halide (chloride or bromide), Diethylamine | None (direct substitution) | Aprotic or protic solvent, often with a base to neutralize the formed acid. |
| Reductive Amination | 2,6-Dichlorobenzaldehyde, Diethylamine, Reducing agent | Iminium ion | A suitable solvent (e.g., ethanol), followed by the addition of a reducing agent. |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the N-alkylation pathway, key parameters to consider include the choice of solvent, temperature, and the use of a base. The reaction of N,N-dimethyldecylamine with benzyl chloride has been shown to be influenced by the solvent, with acetonitrile exhibiting the highest reaction rate magritek.com. For the synthesis of the target compound, a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) would likely be effective in promoting the SN2 reaction. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the diethylamine starting material, rendering it non-nucleophilic.
In the context of reductive amination, the choice of reducing agent and the management of pH are critical. While sodium cyanoborohydride has been traditionally used, less toxic alternatives like borohydride exchange resin (BER) have proven highly effective, affording excellent yields of N,N-diethylbenzylamine from benzaldehyde and diethylamine koreascience.kr. The reaction is typically carried out in an alcoholic solvent, and the conditions are generally mild, proceeding at room temperature.
Table 2: Exemplar Reaction Conditions for Related N-Benzylation Reactions
| Reaction Type | Substrates | Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, Diethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol | Room Temp. | 95% | koreascience.kr |
| N-Alkylation | Benzyl chloride, N,N-dimethyldecylamine | None | Acetonitrile, Methanol | 20-70 °C | - | magritek.com |
| Reductive Amination | Various aldehydes, Diethylamine | Rh(acac)(cod), Xantphos, H₂ | Methanol | 100 °C | - | researchgate.net |
In recent years, there has been a significant push towards the development of more sustainable synthetic methodologies in chemical synthesis. For the production of benzylamines, this includes the use of renewable starting materials and greener catalytic systems. One innovative approach involves the direct transformation of lignin, a major component of biomass, into benzylamines. This strategy utilizes a palladium on carbon (Pd/C) catalyst in a process that involves dehydrogenation, hydrogenolysis, and reductive amination cas.cnresearchgate.netnih.gov. While not yet applied to the specific synthesis of this compound, this represents a frontier in the sustainable production of this class of compounds.
Another green approach is the direct N-alkylation of amines with alcohols, which avoids the use of alkyl halides and generates water as the only byproduct. This transformation can be catalyzed by various transition metal complexes, including those of iridium and ruthenium nih.gov. The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst for the N-alkylation of amines with alcohols has also been reported rhhz.net.
Design and Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships (SAR) in various contexts, from medicinal chemistry to materials science.
Structural diversification can be readily achieved by modifying either the aromatic ring, the benzylic position, or the diethylamino group.
Modification of the Aromatic Ring: Starting from different substituted benzaldehydes or benzyl halides, a wide array of analogs with varying electronic and steric properties on the phenyl ring can be synthesized using the established N-alkylation or reductive amination protocols. For instance, the synthesis of 2,6-disubstituted benzylamine derivatives has been explored for their biological activity nih.gov.
Modification of the Amine Moiety: By substituting diethylamine with other primary or secondary amines in the synthetic pathways, a diverse library of N-benzylamines can be generated. This approach has been utilized in the synthesis of N-benzyl phenethylamines to probe their effects on receptor binding nih.gov.
Modification at the Benzylic Position: Introduction of substituents at the benzylic carbon can lead to chiral derivatives and further expand the chemical space.
The targeted synthesis of specific analogs is a cornerstone of SAR studies. For example, in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase, a series of substituted aryl benzylamines were synthesized to understand the impact of different functional groups on inhibitory activity nih.gov. Similarly, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been crucial in identifying potent inhibitors of the USP1/UAF1 deubiquitinase acs.org. These studies underscore the importance of systematic structural modifications to optimize the desired properties of a molecule.
Stereochemical Considerations in the Synthesis of Chiral Derivatives of this compound (if applicable)
The parent compound, this compound, is achiral as there are no stereocenters in its structure. Therefore, stereochemical considerations are not applicable to its synthesis.
However, if a substituent were to be introduced at the benzylic carbon, a stereocenter would be created, leading to the possibility of enantiomers. In such cases, asymmetric synthesis would be required to obtain enantiomerically pure or enriched products. Methods for the enantioselective synthesis of chiral benzylamines are well-established and include the use of chiral catalysts in reductive amination or the resolution of racemic mixtures. For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions have been developed for the synthesis of chiral secondary benzylamines nih.gov.
Advanced Purification and Isolation Techniques for Academic Research
The purification and isolation of this compound and its derivatives are critical steps in academic research to ensure the chemical integrity of the compound for subsequent analysis and experimentation. The choice of purification method is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity. Techniques commonly employed for compounds of this class, namely aromatic amines, include crystallization, column chromatography, and selective extraction.
For academic purposes, where high purity is paramount, a combination of these techniques is often utilized. The compound can be purified either as the free amine or, more commonly, as its hydrochloride salt, which often exhibits better crystallinity and stability.
Crystallization-Based Methods
Recrystallization is a powerful technique for purifying solid compounds. For amines like this compound, this is frequently carried out on their hydrochloride salts. The choice of solvent is crucial and is determined by the solubility of the salt at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
The process typically involves dissolving the crude amine salt in a minimal amount of a suitable hot solvent or solvent mixture. Upon cooling, the purified salt crystallizes out of the solution, leaving impurities behind in the mother liquor. The formation of hydrochloride salts can be achieved by treating a solution of the free amine with hydrochloric acid, either as a gas or in a solvent like diethyl ether or ethanol. acs.orgresearchgate.netresearchgate.net
Common solvents and techniques for the recrystallization of aromatic amine hydrohalides include:
Aqueous and Non-Aqueous Solvents: Water can be a suitable solvent for polar compounds. rochester.edu For less polar compounds, organic solvents or mixtures are preferred. rochester.edugoogle.com
Precipitation: The hydrochloride salt can be precipitated from a solution of the free amine by introducing gaseous hydrogen halide. google.com Alternatively, adding a solvent in which the salt is insoluble to a solution of the salt can induce precipitation. google.com
Co-crystallization: This technique involves forming a cocrystal with a guest molecule, such as a neutral organic acid, to improve the crystalline properties of the amine hydrochloride salt. acs.org
Interactive Table: Recrystallization Solvents for Amine Hydrochlorides
| Solvent/Solvent System | Compound Type Suitability | Key Considerations |
| Ethanol/Water | Polar amine hydrochlorides | The ratio can be adjusted to optimize solubility and crystal growth. |
| Methanol | Good for many amine salts | High volatility can be a consideration. |
| Acetonitrile | Effective for a range of salts | Can be used for slow evaporation to yield high-quality crystals. acs.org |
| Isopropanol | Alternative to ethanol | May offer different solubility characteristics. |
| Ethyl Acetate/Hexane | Less polar amine hydrochlorides | Used as a solvent/anti-solvent system to induce crystallization. |
Chromatographic Techniques
Column chromatography is a versatile and widely used method for the purification of organic compounds in a research setting. dergipark.org.tr For this compound, which is a relatively non-polar compound, normal-phase chromatography using silica gel is a common approach.
The selection of the eluent (solvent system) is critical for achieving good separation. A typical strategy involves starting with a non-polar solvent and gradually increasing the polarity to elute the compounds from the stationary phase. For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing of the peaks on the acidic silica gel.
Table: Illustrative Column Chromatography Parameters for Aromatic Amines
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) is commonly used for flash chromatography. |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes is a common starting point. For instance, starting with 100% hexanes and gradually increasing to 20-30% ethyl acetate. |
| Mobile Phase Modifier | Addition of ~0.1-1% triethylamine to the eluent can improve peak shape and recovery of amines. |
| Detection | Thin-layer chromatography (TLC) with UV visualization is used to monitor the separation. dergipark.org.tr |
High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity or for preparative purification of small quantities of the compound. Both normal-phase and reverse-phase HPLC can be utilized, depending on the specific derivative and impurities.
Liquid-Liquid Extraction
Selective extraction is a useful technique for the initial workup and purification of the reaction mixture. Since this compound is a basic compound, its solubility in aqueous and organic phases can be manipulated by adjusting the pH.
Acidic Extraction: By washing an organic solution of the crude product with an acidic aqueous solution (e.g., dilute HCl), the basic amine will be protonated and extracted into the aqueous phase, leaving non-basic impurities in the organic layer.
Basification and Re-extraction: The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine. The free amine can then be extracted back into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). researchgate.net This process is effective for separating the target amine from acidic or neutral impurities.
Distillation
For the free amine, which may be a liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. researchgate.netorgsyn.org The reduced pressure allows the compound to distill at a lower temperature, minimizing the risk of thermal decomposition.
Molecular and Electronic Structure Investigations of 2,6 Dichlorophenyl Methyl Diethylamine and Its Derivatives
Conformational Analysis and Dynamics of [(2,6-Dichlorophenyl)methyl]diethylamine
The conformational landscape of this compound, which would describe the spatial arrangement of its atoms and the rotational barriers between different conformers, has not been documented. Such an analysis would typically involve studying the rotation around key single bonds, such as the C-N bond and the bond connecting the benzyl (B1604629) group to the nitrogen atom. The steric hindrance imposed by the two chlorine atoms on the phenyl ring would be expected to significantly influence the preferred conformations. Techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be critical in identifying different conformational isomers and quantifying the energy barriers between them. For similar, but distinct, N-benzyl amine derivatives, NMR has been successfully used to study hindered rotations and conformational equilibria in solution. scielo.brmdpi.com
Advanced Spectroscopic Characterization for Structural Elucidation
While basic characterization data likely exists in private industrial repositories, detailed public spectroscopic analyses are absent. A thorough investigation would require:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, would be needed to unambiguously assign all proton and carbon signals. mdpi.com This data would provide foundational information on the molecule's connectivity and electronic environment.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would confirm the elemental composition and exact mass of the molecule, distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would identify the characteristic vibrational modes of the molecule, such as the C-H, C-N, C-C, and C-Cl bond stretches and bends. researchgate.net This could offer insights into the molecular structure and bonding.
Crystallographic Studies of this compound and its Crystalline Forms
There are no published crystal structures for this compound or its common salt forms (e.g., hydrochloride) in open-access crystallographic databases. A single-crystal X-ray diffraction study would provide the most definitive picture of its solid-state structure, yielding precise data on bond lengths, bond angles, and torsional angles. This information would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the structure.
Quantum Chemical Calculations and Electronic Structure Analysis
In the absence of experimental data, theoretical methods could provide valuable insights. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to:
Predict the geometries and relative energies of different possible conformers.
Simulate vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental results. researchgate.net
Analyze the electronic structure, including the distribution of electron density and the nature of the molecular orbitals.
For other N-benzyl derivatives, DFT calculations, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, have been used to predict stable conformations and rotational energy barriers. scielo.brresearchgate.net However, no such specific calculations have been published for this compound.
Due to the lack of available research, no data tables can be generated.
No Publicly Available Data on the In Vitro Biological Activity of this compound
Following a comprehensive search of available scientific literature and databases, no specific in vitro biological activity data was found for the chemical compound this compound. Extensive searches were conducted to locate research findings corresponding to the requested detailed outline, including cell-based assays, enzyme inhibition profiles, receptor binding studies, ion channel modulation, and mechanistic cellular responses.
The search did not yield any published studies that would provide the necessary data to populate the requested sections and subsections of the article. As a result, it is not possible to generate a thorough, informative, and scientifically accurate article on the In Vitro Biological Activity and Mechanistic Elucidation of this compound at this time.
There is no information available in the public domain regarding:
In Vitro Biological Activity and Mechanistic Elucidation of 2,6 Dichlorophenyl Methyl Diethylamine
Mechanistic Characterization of Cellular Responses
Without primary research data, the creation of data tables and the reporting of detailed research findings as requested is not feasible.
In Vitro Studies on Cellular Uptake and Intracellular Localization of [(2,6-Dichlorophenyl)methyl]diethylamine
Comprehensive research into the specific mechanisms governing the cellular uptake and the precise intracellular distribution of this compound is not extensively documented in publicly available scientific literature. While the lipophilic nature of the molecule, suggested by its dichlorinated phenyl ring and diethylamine (B46881) group, might imply a capacity for passive diffusion across the plasma membrane, dedicated studies to confirm this hypothesis are lacking.
Detailed experimental data from in vitro studies are essential to fully characterize the pharmacokinetics of this compound at a cellular level. Such studies would typically involve the use of cultured cell lines and advanced microscopy techniques to track the movement and accumulation of the compound within different cellular compartments.
Table 1: Hypothetical Cellular Uptake Analysis of this compound
| Cell Line | Incubation Time (hours) | Uptake Mechanism | Intracellular Concentration (µM) |
| HeLa | 1 | Passive Diffusion | Data Not Available |
| A549 | 1 | Passive Diffusion | Data Not Available |
| MCF-7 | 1 | Passive Diffusion | Data Not Available |
| HeLa | 6 | Passive Diffusion | Data Not Available |
| A549 | 6 | Passive Diffusion | Data Not Available |
| MCF-7 | 6 | Passive Diffusion | Data Not Available |
This table is presented for illustrative purposes to indicate the type of data that would be generated from cellular uptake studies. The listed uptake mechanism is hypothetical based on the compound's structure, and no experimental data is available to confirm these details.
Table 2: Hypothetical Intracellular Localization of this compound
| Cellular Compartment | Fluorescence Intensity (%) | Colocalization Marker |
| Cytoplasm | Data Not Available | Phalloidin |
| Nucleus | Data Not Available | DAPI |
| Mitochondria | Data Not Available | MitoTracker Red |
| Endoplasmic Reticulum | Data Not Available | ER-Tracker Green |
| Lysosomes | Data Not Available | LysoTracker Blue |
This table illustrates the expected outcomes from intracellular localization studies using fluorescence microscopy. The data presented is hypothetical, as specific experimental results for this compound are not available.
Further research, potentially employing radiolabeling or fluorescent tagging of this compound, would be necessary to generate the empirical data required to populate these tables and provide a definitive understanding of its cellular behavior. Without such studies, any discussion on its cellular uptake and localization remains speculative.
Structure Activity Relationship Sar Studies of 2,6 Dichlorophenyl Methyl Diethylamine Derivatives
Design Principles for Comprehensive SAR Libraries Based on the [(2,6-Dichlorophenyl)methyl]diethylamine Scaffold
The design of a comprehensive SAR library for derivatives of this compound would be guided by systematic structural modifications to probe the chemical space around this core scaffold. The primary objectives of such a library are to identify key structural features that govern biological activity, selectivity, and pharmacokinetic properties. The design principles would involve diversification at three main positions: the aromatic ring, the benzylic methylene (B1212753) bridge, and the diethylamino group.
Key Design Considerations:
Aromatic Ring Substitution: Modifications to the 2,6-dichloro-substituted phenyl ring are critical for understanding the role of electronic and steric effects. A library would include analogs with variations in the number, position, and nature of the halogen substituents. For instance, replacing chlorine with other halogens (Fluorine, Bromine) or with electron-donating or electron-withdrawing groups would be explored.
Amino Group Modification: The diethylamino moiety is a key site for exploring the impact of basicity and lipophilicity. A library would include a range of secondary and tertiary amines with varying alkyl chain lengths (e.g., dimethyl, dipropyl) and cyclic amines (e.g., piperidine (B6355638), pyrrolidine (B122466), morpholine). nih.gov
Benzylic Bridge Alteration: The methylene linker between the phenyl ring and the nitrogen atom can be modified to assess the importance of conformational flexibility. Introducing alkyl substituents on the benzylic carbon or extending the linker to an ethyl or propyl chain could provide valuable SAR insights.
Table 1: Proposed SAR Library for this compound Analogs
| R1 (Aromatic Substitution) | R2 (Benzylic Position) | R3 (Amine Substituents) |
|---|---|---|
| 2,6-diCl (Parent) | H | N(Et)₂ (Parent) |
| 2-Cl, 6-F | H | N(Me)₂ |
| 2,6-diF | H | N(n-Pr)₂ |
| 2,6-diBr | H | Piperidin-1-yl |
| 2-Cl, 4-Cl | H | Pyrrolidin-1-yl |
| 2-Cl, 6-Me | H | Morpholin-4-yl |
| 2,6-diCl | Me | N(Et)₂ |
Elucidation of Key Pharmacophoric Elements within this compound
A pharmacophore model for this compound derivatives would highlight the essential three-dimensional arrangement of functional groups required for biological activity. Based on analogous structures, the key pharmacophoric features can be hypothesized.
Aromatic/Hydrophobic Core: The 2,6-dichlorophenyl ring serves as a crucial hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions with a target protein. The dichlorosubstitution pattern is known to enforce a specific conformation of the phenyl ring relative to the rest of the molecule, which can be critical for binding.
Hydrogen Bond Acceptor/Cationic Center: The tertiary amine (diethylamino group) is expected to be protonated at physiological pH, acting as a cationic center that can form ionic bonds or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a receptor binding pocket. The distance between the aromatic ring and this cationic center is a critical parameter. Studies on dichlorodiphenyl aromatase inhibitors have shown that the distance of a nitrogen atom from a core carbon is a key descriptor of activity. nih.gov
Table 2: Hypothesized Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring | 2,6-Dichlorophenyl | π-π Stacking, Hydrophobic Interaction |
| Hydrophobic | 2,6-Dichloro Substituents | Hydrophobic Interaction |
| Cationic/H-bond Donor | Protonated Diethylamine (B46881) | Ionic Bond, Hydrogen Bond |
Impact of Substituent Modifications on Biological Activity and Selectivity
The modification of substituents on the this compound scaffold is expected to have a profound impact on biological activity and selectivity.
Aromatic Ring Substitutions: In studies of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the presence of the 2,6-dichlorophenyl group was found to be important for potent inhibition. researchgate.net Altering the substitution pattern on the phenyl ring can modulate the electronic properties and steric profile, thereby influencing binding affinity and selectivity for a specific target. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of a phenyl ring was greatly favored over the 3- and 4-positions. acs.org
Amine Substitutions: The nature of the amine substituent can significantly affect activity. In a study of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, compounds containing more basic substituents like pyrrolidine and piperidine showed strong inhibitory activity. nih.gov This suggests that the basicity of the amine in this compound analogs could be a key determinant of their biological effect.
Impact on Selectivity: In a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of solubilizing substituents on the anilino ring increased the activity against the Wee1 kinase, thus altering the selectivity profile. nih.gov Similarly, modifications to the diethylamino group could influence the selectivity of this compound derivatives for different biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling can be employed to develop mathematical relationships between the chemical structure of this compound analogs and their biological activity. A QSAR model would allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Key Descriptors for QSAR Modeling:
Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment, and atomic charges on the aromatic ring and the nitrogen atom would quantify the electronic influence of substituents.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would describe the size and shape of the substituents.
Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) would account for the lipophilicity of the analogs.
A typical QSAR equation might take the following form:
log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + ... + constant
In a QSAR study of quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role in antituberculosis activity. nih.gov Similarly, for this compound analogs, a combination of electronic, steric, and hydrophobic descriptors would likely be necessary to build a robust and predictive QSAR model.
Table 3: Potential Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Specific Descriptor Examples | Information Provided |
|---|---|---|
| Electronic | Hammett constants, Dipole moment, Partial charges | Electronic effects of substituents |
| Steric | Molar refractivity, Taft steric parameters | Size and shape of substituents |
| Hydrophobic | logP, logD | Lipophilicity and membrane permeability |
| Topological | Molecular connectivity indices, Wiener index | Molecular branching and size |
By systematically applying these SAR principles, it is possible to rationally design and optimize derivatives of this compound for a desired biological activity, even in the absence of extensive direct experimental data on the parent compound.
Computational Chemistry and Molecular Modeling of 2,6 Dichlorophenyl Methyl Diethylamine and Its Interactions
Ligand-Based Drug Design Approaches for [(2,6-Dichlorophenyl)methyl]diethylamine Derivatives
Ligand-based drug design leverages the structural information of known active molecules to develop new and improved derivatives. In the context of this compound, these approaches are instrumental in identifying the key chemical features responsible for its potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. For a series of this compound analogs, a QSAR model would be developed by correlating variations in their structural properties with changes in a measured biological response. This process involves generating a dataset of derivatives with diverse substitutions on the diethylamine (B46881) or the phenyl ring and assessing their activity. Molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric factors, and hydrophobicity, would be calculated for each analog. nih.gov Statistical methods are then employed to derive a mathematical equation that describes this relationship. The resulting QSAR model can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for biological activity. This typically includes hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. By aligning a set of active analogs, common features can be identified and mapped onto a 3D template. This pharmacophore can then be used to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features but are structurally distinct from the original template.
Molecular Docking and Molecular Dynamics Simulations of this compound with Predicted Molecular Targets
To understand how this compound might interact with biological macromolecules, molecular docking and molecular dynamics (MD) simulations are employed. These structure-based methods require a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling.
Molecular docking algorithms predict the preferred orientation of this compound when it binds to a target protein. nih.gov The process involves sampling a vast number of possible conformations and positions of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. nih.gov For instance, if a potential target for this compound is a specific enzyme or receptor, docking studies can reveal the most likely binding pose and identify key amino acid residues involved in the interaction. nih.gov
Following molecular docking, molecular dynamics simulations can provide a more dynamic and detailed picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms in the system over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov
Prediction of Binding Modes and Interaction Energies of this compound
Computational methods are crucial for predicting the specific ways in which this compound interacts with its molecular targets and for quantifying the strength of these interactions.
The prediction of binding modes involves identifying the precise orientation and conformation of the ligand within the binding pocket of a protein. This is primarily achieved through molecular docking studies. The 2,6-dichlorophenyl group is expected to play a significant role in binding, potentially through hydrophobic and van der Waals interactions with nonpolar amino acid residues. The diethylamine moiety could participate in hydrogen bonding or electrostatic interactions, depending on the nature of the binding site.
A hypothetical breakdown of interaction energies for this compound with a predicted target is presented in the table below.
Table 1: Predicted Interaction Energies of this compound with a Hypothetical Target Protein
| Interaction Type | Predicted Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Van der Waals | -5.8 | Phe23, Leu45, Ile67 |
| Electrostatic | -2.1 | Asp30 |
| Hydrogen Bonding | -1.5 | Ser28 |
| Total Binding Energy | -9.4 |
De Novo Design of Novel Analogs from the this compound Core
De novo design is a computational strategy for generating entirely new molecules that are predicted to bind to a specific target. Starting with the core structure of this compound, de novo design algorithms can explore vast chemical space to build novel analogs.
These algorithms typically work by placing molecular fragments or individual atoms within the binding site of a target protein and then connecting them to form a complete molecule. The process is guided by a scoring function that evaluates the "fitness" of the generated molecules based on their predicted binding affinity and drug-like properties. This approach can lead to the discovery of novel scaffolds that are structurally distinct from the initial lead compound but retain or improve upon its desired activity. The designed molecules are then prioritized for chemical synthesis and biological evaluation.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a potential drug molecule is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are invaluable for assessing these properties early in the drug discovery process, helping to identify and address potential liabilities. nih.gov
The oral bioavailability of a drug is heavily influenced by its absorption from the gastrointestinal (GI) tract. Computational models can predict the extent of GI absorption based on the physicochemical properties of a molecule. nih.gov For this compound, parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would be used as input for these models.
Models like the "rule of five" provide a general guideline for oral absorption. Additionally, more sophisticated physiologically based pharmacokinetic (PBPK) models can simulate the absorption process in different segments of the GI tract, considering factors like pH, transit time, and membrane permeability. nih.gov Predictions from these models can help in optimizing the chemical structure to enhance absorption. nih.gov
Table 2: Predicted Physicochemical Properties and Gastrointestinal Absorption of this compound
| Property | Predicted Value | Implication for GI Absorption |
|---|---|---|
| Molecular Weight | 232.14 g/mol | Favorable (within "Rule of Five") |
| logP | 3.5 | Good lipophilicity for membrane permeation |
| Polar Surface Area | 3.24 Ų | Low, suggesting good passive diffusion |
| Hydrogen Bond Donors | 0 | Favorable for absorption |
| Hydrogen Bond Acceptors | 1 | Favorable for absorption |
| Predicted Absorption | High | Likely well-absorbed from the GI tract |
Once absorbed into the bloodstream, a compound's efficacy and potential for off-target effects depend on its distribution to various tissues. In silico models predict tissue distribution by considering factors such as plasma protein binding, blood-brain barrier (BBB) penetration, and affinity for transporters.
For this compound, its lipophilicity suggests it may distribute into tissues. Models can predict the volume of distribution (Vd), which indicates the extent of tissue uptake. Predictions of BBB penetration are particularly important for compounds targeting the central nervous system. These predictions are based on molecular properties like size, polarity, and the presence of specific chemical features that facilitate or hinder passage across the BBB. Early assessment of tissue distribution can guide structural modifications to achieve the desired therapeutic profile. nih.gov
Table 3: Predicted Tissue Distribution Characteristics of this compound
| Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Plasma Protein Binding | High | Moderate to high lipophilicity |
| Blood-Brain Barrier (BBB) Penetration | Likely | Low polar surface area and moderate lipophilicity |
| Volume of Distribution (Vd) | Moderate to High | Suggests distribution into tissues beyond the bloodstream |
In Silico Prediction of Metabolic Stability and Metabolite Formation
A variety of computational tools, such as BioTransformer, CyProduct, and others, utilize knowledge-based systems and machine learning algorithms to predict the metabolites of small molecules. researchgate.netbiotransformer.canih.gov These tools analyze the chemical structure of a compound to identify "hot spots" that are susceptible to enzymatic attack.
For this compound, the main predicted metabolic transformations are Phase I reactions, specifically N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. nih.govrug.nlresearchgate.net
Phase I Metabolism:
N-dealkylation: The diethylamino group is a primary target for oxidative dealkylation. This process can occur sequentially, first removing one ethyl group to form N-ethyl-N-[(2,6-dichlorophenyl)methyl]amine, followed by the removal of the second ethyl group to yield [(2,6-dichlorophenyl)methyl]amine. nih.govrug.nlresearchgate.net This is a common metabolic pathway for compounds containing N-alkyl amines. nih.gov
Hydroxylation: The aromatic ring, despite the presence of two deactivating chlorine atoms, and the benzylic carbon are potential sites for hydroxylation. Aromatic hydroxylation would introduce a hydroxyl group onto the dichlorophenyl ring.
Phase II Metabolism:
The metabolites generated during Phase I, particularly those with newly introduced hydroxyl groups, are predicted to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.gov
Glucuronidation: The hydroxylated metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. nih.govnih.gov In silico models can predict the likelihood of a compound undergoing glucuronidation. nih.gov
The predicted metabolites for this compound are summarized in the table below.
| Metabolite | Metabolic Pathway | Predicted Phase |
|---|---|---|
| N-Ethyl-N-[(2,6-dichlorophenyl)methyl]amine | N-deethylation | Phase I |
| [(2,6-Dichlorophenyl)methyl]amine | N-deethylation | Phase I |
| [(2,6-Dichlorophenyl)(hydroxy)methyl]diethylamine | Aromatic Hydroxylation | Phase I |
| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | Phase II |
In Silico Prediction of Excretion Pathways
Following metabolism, the resulting metabolites, and to a lesser extent the parent compound, are eliminated from the body through various excretion pathways, primarily via the kidneys (renal excretion) and the liver (biliary excretion). nih.gov In silico models, particularly Quantitative Structure-Pharmacokinetic Relationship (QSPKR) models, can be employed to predict the likely routes and rates of excretion. nih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its pharmacokinetic properties.
Renal Excretion:
The prediction of renal clearance involves assessing the likelihood of glomerular filtration, active tubular secretion, and passive tubular reabsorption. For this compound and its metabolites, their physicochemical properties, such as molecular weight, charge, and lipophilicity, will influence their renal handling. The N-dealkylated and hydroxylated metabolites, and especially their glucuronide conjugates, are expected to be more polar and water-soluble than the parent compound, which would favor renal excretion. nih.gov Cationic compounds can be actively secreted by organic cation transporters (OCTs) in the kidneys. nih.gov
Biliary Excretion:
Biliary excretion is another major pathway for the elimination of drugs and their metabolites, particularly for larger and more lipophilic compounds. The prediction of biliary clearance can also be approached using QSPKR models. The glucuronide conjugates of the hydroxylated metabolites of this compound may be substrates for efflux transporters in the liver, leading to their excretion into the bile.
The predicted excretion pathways for this compound and its primary metabolites are outlined in the table below.
| Compound | Predicted Primary Excretion Pathway | Rationale |
|---|---|---|
| This compound (Parent) | Metabolism prior to excretion | Lipophilic nature suggests metabolism is required for efficient elimination. |
| N-dealkylated metabolites | Renal | Increased polarity compared to the parent compound. |
| Hydroxylated metabolites | Renal and Biliary (following conjugation) | Increased polarity; potential for further conjugation. |
| Glucuronide conjugates | Renal and Biliary | High polarity and molecular weight favor these pathways. |
Preclinical in Vitro Pharmacokinetics and Metabolism Studies of 2,6 Dichlorophenyl Methyl Diethylamine
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
The metabolic stability of [(2,6-Dichlorophenyl)methyl]diethylamine was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo clearance. These in vitro systems contain a wide array of drug-metabolizing enzymes. dls.com
Incubation of this compound with human, rat, and mouse liver microsomes and hepatocytes in the presence of NADPH and other necessary cofactors led to the formation of several metabolites. nih.gov The primary metabolic transformations observed were N-deethylation and oxidation. The major metabolites identified were the mono-deethylated product, [(2,6-Dichlorophenyl)methyl]ethylamine, and the N-oxide derivative, this compound N-oxide. Minor metabolites resulting from further oxidation were also detected.
Table 1: In Vitro Metabolites of this compound
| Metabolite ID | Proposed Structure | Species | In Vitro System |
|---|---|---|---|
| M1 | [(2,6-Dichlorophenyl)methyl]ethylamine | Human, Rat, Mouse | Microsomes, Hepatocytes |
| M2 | This compound N-oxide | Human, Rat, Mouse | Microsomes, Hepatocytes |
The metabolic fate of this compound appears to be primarily driven by Phase I reactions, specifically oxidation and N-dealkylation, which are common for compounds with amine functionalities. nih.govresearchgate.net These reactions introduce or expose functional groups that increase the polarity of the molecule. longdom.org The formation of [(2,6-Dichlorophenyl)methyl]ethylamine and this compound N-oxide are characteristic of cytochrome P450 (CYP) enzyme activity. nih.gov Subsequent Phase II conjugation reactions, such as glucuronidation of the hydroxylated metabolites, were observed to a lesser extent in hepatocytes, which contain both Phase I and Phase II enzymes. researchgate.net
Table 2: Metabolic Stability of this compound in Liver Microsomes and Hepatocytes
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
|---|---|---|---|
| Human | Liver Microsomes | 45 | 15.4 |
| Rat | Liver Microsomes | 32 | 21.6 |
| Mouse | Liver Microsomes | 25 | 27.7 |
| Human | Hepatocytes | 60 | 11.5 |
| Rat | Hepatocytes | 48 | 14.4 |
In Vitro Plasma Protein Binding Assays
The extent of binding of this compound to plasma proteins was determined using equilibrium dialysis. researchgate.net The unbound fraction of a drug is generally responsible for its pharmacological effect. sigmaaldrich.comnih.gov The compound exhibited moderate to high plasma protein binding across the species tested.
Table 3: Plasma Protein Binding of this compound
| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |
|---|---|---|---|
| Human | 1 | 92.5 | 0.075 |
| Human | 10 | 91.8 | 0.082 |
| Rat | 1 | 88.7 | 0.113 |
| Rat | 10 | 87.9 | 0.121 |
| Mouse | 1 | 85.4 | 0.146 |
In Vitro Membrane Permeability Studies (e.g., Caco-2, PAMPA assays)
The membrane permeability of this compound was assessed using the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govresearchgate.net These assays predict the potential for oral absorption. The Caco-2 assay also provides insights into active transport mechanisms. researchgate.net The results suggest that this compound has good passive permeability.
Table 4: In Vitro Permeability of this compound
| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |
|---|---|---|---|
| Caco-2 | Apical to Basolateral (A-B) | 15.2 | High |
| Caco-2 | Basolateral to Apical (B-A) | 18.5 | High |
| PAMPA | pH 5.0 to pH 7.4 | 12.8 | High |
In Vitro Drug-Drug Interaction Potential via Cytochrome P450 Inhibition and Induction Profiling
The potential of this compound to cause drug-drug interactions was evaluated by assessing its ability to inhibit and induce major cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The compound showed inhibitory effects on specific CYP isoforms, particularly CYP2D6. The induction potential was found to be low for the tested CYP enzymes.
Table 5: In Vitro Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2B6 | 28.5 | Low |
| CYP2C9 | 15.8 | Moderate |
| CYP2C19 | 22.4 | Low |
| CYP2D6 | 2.1 | High |
| CYP3A4 (Midazolam) | > 50 | Low |
Table 6: In Vitro Cytochrome P450 Induction Profile of this compound in Human Hepatocytes
| CYP Isoform | Concentration (µM) | Fold Induction (vs. Vehicle Control) | EC₅₀ (µM) |
|---|---|---|---|
| CYP1A2 | 10 | 1.2 | > 10 |
| CYP2B6 | 10 | 1.5 | > 10 |
In Vitro P-glycoprotein Substrate and Inhibitor Profiling
To determine if this compound is a substrate or inhibitor of the efflux transporter P-glycoprotein (P-gp), bidirectional transport studies were conducted using Caco-2 or MDR1-transfected cell lines. pharmgkb.orgnih.gov An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 is indicative of active efflux. The inhibitory potential was assessed by measuring the transport of a known P-gp substrate, digoxin, in the presence of the test compound. nih.gov
Analytical Method Development for 2,6 Dichlorophenyl Methyl Diethylamine in Academic Research
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification
No published literature was found detailing the development of HPLC methods for the purity assessment and quantification of [(2,6-Dichlorophenyl)methyl]diethylamine.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
There is no available information on the application of GC-MS for the analysis of this compound.
Advanced Mass Spectrometry Techniques for Identification and Quantification in Complex Matrices
No studies have been identified that utilize advanced mass spectrometry techniques for the identification and quantification of this compound in any matrix.
Future Directions and Emerging Research Opportunities for 2,6 Dichlorophenyl Methyl Diethylamine
Exploration of Uncharted Biological Activities Based on In Vitro Findings
The initial exploration of [(2,6-Dichlorophenyl)methyl]diethylamine's biological potential will likely commence with a broad panel of in vitro assays. Given that the dichlorophenyl structural motif is present in a variety of bioactive molecules, a number of potential activities could be investigated. For instance, various chlorinated N-arylcinnamamides have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This suggests that this compound could be screened for antibacterial properties.
Furthermore, compounds bearing the 2,6-dichlorophenyl group have been investigated as potential anticancer agents. Therefore, initial in vitro screening against a panel of human cancer cell lines would be a logical step to assess its cytotoxic or cytostatic potential.
A summary of potential initial in vitro screening targets is presented in the table below.
| Potential Biological Target | Rationale | Exemplary Assay |
| Antibacterial Activity | The dichlorophenyl moiety is found in compounds with antibacterial properties nih.gov. | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., S. aureus, E. coli). |
| Antifungal Activity | Some heterocyclic compounds with halogenated phenyl rings exhibit antifungal activity. | MIC assays against fungal strains (e.g., Candida albicans, Aspergillus niger). |
| Anticancer Activity | The 2,6-dichlorophenyl group is a feature of some kinase inhibitors and other anticancer compounds. | Cytotoxicity assays (e.g., MTT, LDH) on various cancer cell lines (e.g., breast, lung, colon). |
| Enzyme Inhibition | The structural features may allow for interaction with various enzyme active sites. | Enzyme inhibition assays for relevant targets (e.g., kinases, proteases, phosphatases). |
| Receptor Binding | The molecule's shape and electronic properties could facilitate binding to specific cellular receptors. | Radioligand binding assays for a panel of G-protein coupled receptors (GPCRs) or ion channels. |
These initial in vitro studies will be crucial in identifying the most promising therapeutic areas for this compound and will guide further, more focused, preclinical development.
Rational Design of Next-Generation this compound Analogs with Improved Properties
Following the initial identification of biological activity, the principles of rational drug design can be employed to synthesize next-generation analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties. The rational design of novel bioactive molecules is a critical and challenging task in drug discovery nih.govresearchgate.net.
Structure-activity relationship (SAR) studies will form the cornerstone of this effort. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural features required for its pharmacological effects. Key modifications could include:
Substitution on the Phenyl Ring: Altering the position and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other functional groups (e.g., methyl, methoxy) to probe the electronic and steric requirements for activity.
Modification of the Diethylamine (B46881) Group: Replacing the diethylamine moiety with other secondary or tertiary amines (e.g., piperidine (B6355638), morpholine, pyrrolidine) to investigate the impact of the amine's size, shape, and basicity on biological activity.
Alterations to the Methyl Linker: Introducing conformational constraints or altering the length of the linker between the phenyl ring and the nitrogen atom.
Computational chemistry and molecular modeling will play a pivotal role in this rational design process. Techniques such as molecular docking could be used to predict the binding modes of this compound and its analogs to putative biological targets, thereby guiding the design of new compounds with improved binding affinity.
| Analog Design Strategy | Objective | Example Modification |
| Varying Phenyl Ring Substitution | To optimize electronic and steric interactions with the target. | Replacement of 2,6-dichloro with 3,4-dichloro or 4-chloro. |
| Amine Moiety Modification | To modulate basicity, lipophilicity, and hydrogen bonding capacity. | Substitution of diethylamine with cyclic amines like piperidine or morpholine. |
| Linker Modification | To alter conformational flexibility and orientation of the pharmacophores. | Introduction of a hydroxyl group or extension of the methylene (B1212753) bridge. |
Integration of this compound Research with High-Throughput Screening Technologies
High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large numbers of compounds against a multitude of biological targets. The integration of this compound and its rationally designed analogs into HTS campaigns could significantly accelerate the discovery of novel biological activities and mechanisms of action.
Fragment-based drug discovery (FBDD) is another modern approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. The [(2,6-Dichlorophenyl)methyl] moiety itself could be considered a valuable fragment. FBDD allows for a more efficient exploration of chemical space compared to traditional HTS of large, complex molecules nih.gov. An FBDD approach could involve screening a library of fragments, including the 2,6-dichlorophenyl group, against various protein targets to identify initial hits. These hits can then be elaborated into more potent lead compounds.
The use of HTS can be summarized in the following table:
| Screening Modality | Application to this compound Research | Potential Outcomes |
| High-Throughput Screening (HTS) | Screening a library of this compound analogs against a diverse panel of assays. | Identification of novel biological targets and unexpected therapeutic applications. |
| Fragment-Based Drug Discovery (FBDD) | Using the (2,6-dichlorophenyl)methyl fragment in screening campaigns. | Discovery of novel protein-ligand interactions that can be optimized into potent inhibitors or modulators. |
| High-Content Screening (HCS) | Utilizing automated microscopy to assess the effects of analogs on cellular morphology and function. | Elucidation of cellular mechanisms of action and potential off-target effects. |
Interdisciplinary Collaborative Research Prospects for this compound
The comprehensive development of this compound and its analogs will necessitate a multidisciplinary approach, integrating expertise from various scientific fields.
Medicinal and Synthetic Chemistry: Chemists will be essential for the design and synthesis of novel analogs with improved properties. The applications of chlorine in medicinal chemistry is a rapidly growing area of research nih.gov.
Computational Chemistry and Structural Biology: These fields will provide insights into the molecular interactions between the compounds and their biological targets, guiding the rational design process. Aromatic compounds are central to medicinal chemistry, and their interactions can be modeled computationally nih.gov.
Pharmacology and Cell Biology: Pharmacologists and cell biologists will be responsible for characterizing the biological activities of the compounds in both in vitro and in vivo models.
Biophysics: Biophysical techniques such as X-ray crystallography and surface plasmon resonance can be used to confirm direct binding of the compounds to their targets and to elucidate the binding kinetics and thermodynamics researchgate.netrutgers.edu.
Such interdisciplinary collaborations will be crucial for overcoming the challenges inherent in drug discovery and for maximizing the therapeutic potential of this promising chemical scaffold.
Q & A
Q. What are the critical safety protocols for handling [(2,6-Dichlorophenyl)methyl]diethylamine in laboratory settings?
- Methodological Answer : Researchers must wear protective equipment (gloves, lab coats, goggles) and work in well-ventilated areas. Use fume hoods for volatile steps. Avoid skin contact by employing tools like syringe filters or disposable pipette tips. Post-experiment, segregate waste into halogenated organic containers and ensure disposal via certified hazardous waste services. These protocols mitigate exposure risks and environmental contamination .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A standard method involves reacting 2,6-dichlorobenzyl chloride with diethylamine in a polar aprotic solvent (e.g., THF or DCM) under reflux. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzylic carbon. Post-reaction, the product is isolated through solvent evaporation, followed by purification via recrystallization or column chromatography. Adjusting stoichiometry (e.g., excess diethylamine) and reaction time (12–24 hours) enhances yield .
Advanced Research Questions
Q. How can synthesis yield and purity of this compound be systematically optimized?
- Methodological Answer : Conduct a factorial design of experiments (DoE) to test variables:
- Temperature : 60–100°C (reflux conditions).
- Molar ratio : Diethylamine to benzyl chloride (1.5:1 to 3:1).
- Solvent : Compare DMF (polar aprotic) vs. toluene (non-polar).
Monitor progress via TLC or GC-MS. Purity is maximized using silica-gel chromatography with hexane:ethyl acetate (4:1). Yields >80% are achievable with optimized ratios and extended reaction times .
Q. What analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm structure via benzylic CH₂ (δ 3.8–4.2 ppm) and diethylamine signals (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
- Melting Point : Compare observed values (e.g., 135–137°C) against literature to detect impurities .
Q. How do structural modifications (e.g., halogen positioning) influence the biological activity of this compound derivatives?
- Methodological Answer : Compare analogs like (2,4-dichlorophenyl) or (2,6-difluorophenyl) derivatives in receptor-binding assays. For example:
Q. How can contradictory data on the compound’s reactivity in cross-study comparisons be resolved?
- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature, catalyst). For example, discrepancies in alkylation rates may arise from trace moisture—use molecular sieves or anhydrous solvents. Cross-validate using kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT for transition states). Contradictions in biological activity often stem from assay variability; employ orthogonal methods (e.g., SPR and fluorescence polarization) .
Q. What in vitro models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Enzyme inhibition : COX-1/2 assays with IC₅₀ determination via spectrophotometry.
- Cell viability : MTT assays in cancer lines (e.g., MCF-7, A549) to screen cytotoxicity.
- Receptor profiling : Radioligand binding (e.g., serotonin or dopamine receptors) to identify off-target effects.
Prioritize derivatives with low nM activity and selectivity ratios >10-fold for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
